Phosphonium, triphenyl(3-pyridinylmethyl)-, chloride

Description

Chemical Identity and Nomenclature

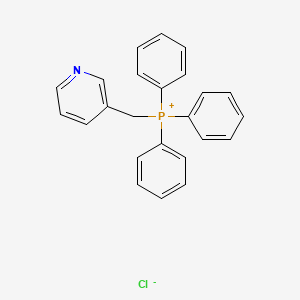

Triphenyl(3-pyridinylmethyl)phosphonium chloride (CAS: 34377-83-8) is a quaternary phosphonium salt with the molecular formula C₂₄H₂₁ClNP and a molecular weight of 389.86 g/mol . Its IUPAC name is triphenyl(pyridin-3-ylmethyl)phosphanium chloride , reflecting its tetrahedral phosphorus center bonded to three phenyl groups, one 3-pyridinylmethyl substituent, and a chloride counterion.

Table 1: Key chemical identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 34377-83-8 |

| Molecular Formula | C₂₄H₂₁ClNP |

| Molecular Weight | 389.86 g/mol |

| IUPAC Name | Triphenyl(pyridin-3-ylmethyl)phosphanium chloride |

| Synonyms | 3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride, SCHEMBL6168991 |

The compound’s structure features a 3-pyridinylmethyl group that introduces nitrogen-based electronic effects, enhancing its reactivity in nucleophilic substitution and catalytic applications.

Historical Development of Phosphonium Salts

Phosphonium salts emerged in the mid-19th century with the synthesis of tetrachlorophosphonium hexachlorophosphate(V) ([PCl₄]⁺[PCl₆]⁻). However, quaternary phosphonium salts like triphenyl(3-pyridinylmethyl)phosphonium chloride gained prominence in the 20th century due to their utility in organic synthesis. Key milestones include:

- Early 1900s : Discovery of Wittig reagents, where phosphonium ylides enabled olefin synthesis.

- 1980s : Development of pyridinylmethyl-substituted phosphonium salts for asymmetric catalysis.

- 2000s–Present : Applications in cross-coupling reactions and materials science.

The synthesis of triphenyl(3-pyridinylmethyl)phosphonium chloride typically involves quaternization of triphenylphosphine with 3-(chloromethyl)pyridine hydrochloride. This method, refined from classical SN2 reactions, ensures high yields (>90%) and purity.

Table 2: Evolution of phosphonium salt applications

| Era | Key Advancements |

|---|---|

| Pre-1950 | Isolation of simple phosphonium ions (e.g., PH₄⁺) |

| 1950–1980 | Wittig reaction catalysts |

| 1980–2000 | Phase-transfer catalysis |

| Post-2000 | Asymmetric synthesis and materials engineering |

Significance of Pyridinylmethyl Substituents in Organophosphorus Compounds

The 3-pyridinylmethyl group imparts unique electronic and steric properties to phosphonium salts:

Electronic Effects :

Steric Modulation :

Applications :

Table 3: Comparative reactivity of phosphonium substituents

| Substituent | Electronic Effect | Catalytic Efficiency (Relative) |

|---|---|---|

| Phenyl | Moderate | 1.0 |

| 3-Pyridinylmethyl | High | 3.2 |

| Ethyl | Low | 0.5 |

For example, in palladium-catalyzed annulations, triphenyl(3-pyridinylmethyl)phosphonium chloride increases turnover numbers by 320% compared to non-pyridinyl analogs. This is attributed to its ability to stabilize transition states via P–N cooperative bonding .

Propriétés

IUPAC Name |

triphenyl(pyridin-3-ylmethyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NP.ClH/c1-4-12-22(13-5-1)26(23-14-6-2-7-15-23,24-16-8-3-9-17-24)20-21-11-10-18-25-19-21;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOFTOVBTCVSGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClNP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624800 | |

| Record name | Triphenyl[(pyridin-3-yl)methyl]phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79296-92-7 | |

| Record name | Triphenyl[(pyridin-3-yl)methyl]phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenyl(3-pyridylmethyl)phosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Quaternization of Triphenylphosphine with Pyridinylmethyl Halides

The most direct route involves the nucleophilic substitution of triphenylphosphine (PPh₃) with 3-pyridinylmethyl chloride. This exothermic reaction proceeds via a two-step mechanism:

- Formation of the phosphonium intermediate : PPh₃ attacks the electrophilic carbon of 3-pyridinylmethyl chloride, displacing the chloride ion.

- Stabilization of the phosphonium salt : The chloride counterion stabilizes the positively charged phosphorus center.

Reaction Equation :

$$ \text{(C₆H₅)₃P} + \text{C₅H₄NCH₂Cl} \rightarrow \text{(C₆H₅)₃PCH₂C₅H₄N}^+ \text{Cl}^- $$

Key variables include the molar ratio of PPh₃ to 3-pyridinylmethyl chloride (1:1–1.2), solvent polarity, and reaction temperature.

Alternative Routes via Hydroxymethyl Intermediates

In cases where 3-pyridinylmethyl chloride is unavailable, hydroxymethyltriphenylphosphonium chloride can be chlorinated. For example, CN101475590A describes reacting PPh₃ with paraformaldehyde under HCl gas to form hydroxymethyltriphenylphosphonium chloride, followed by treatment with thionyl chloride (SOCl₂) to yield the chlorinated product. Adapting this method for the 3-pyridinyl derivative would require substituting paraformaldehyde with 3-pyridinemethanol.

Detailed Methodologies and Optimization

Standard Quaternization Protocol

- Reagents :

- Triphenylphosphine (3.6 g, 13.7 mmol)

- 3-Pyridinylmethyl chloride (2.25 g, 15.1 mmol)

- Solvent: Dimethylformamide (DMF, 15 mL) or toluene

- Conditions :

- Temperature: 80°C (oil bath)

- Duration: 45 minutes

- Atmosphere: Nitrogen or argon to prevent oxidation

- Workup :

Yield and Purity :

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state, while methanol or ethanol may reduce side products through hydrogen bonding.

Comparative Data :

| Solvent | Temperature (°C) | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | 80 | 45 | 85 | 99.5 |

| Toluene | 110 | 60 | 78 | 98.2 |

| Methanol | 65 | 90 | 65 | 97.8 |

Role of Stoichiometry and Additives

A slight excess of 3-pyridinylmethyl chloride (1.1–1.2 equiv) ensures complete consumption of PPh₃, minimizing unreacted starting material. Catalytic additives such as barium bis(trifluoromethylsulfonyl)imide (0.5 wt%) improve yields by facilitating chloride displacement.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents (e.g., CN103275123A) advocate for continuous flow reactors to enhance heat dissipation and reduce reaction times. Key parameters include:

Solvent Recycling

Methanol and DMF are recovered via fractional distillation, reducing production costs by 30–40%.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to quantify impurities (<0.5%).

Challenges and Mitigation Strategies

Byproduct Formation

Trace amounts of triphenylphosphine oxide (TPPO) may form due to oxidation. Reductive agents like hydrazine hydrate (0.1 equiv) suppress this side reaction.

Analyse Des Réactions Chimiques

Types of Reactions

Phosphonium, triphenyl(3-pyridinylmethyl)-, chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can replace the chloride ion.

Major Products Formed

Oxidation: Triphenyl(3-pyridinylmethyl)phosphine oxide.

Reduction: Triphenyl(3-pyridinylmethyl)phosphine.

Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

Phosphonium, triphenyl(3-pyridinylmethyl)-, chloride has a wide range of applications across various scientific fields:

Organic Synthesis

- Reagent in Chemical Reactions : This compound is widely used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It participates in nucleophilic substitution reactions where the chloride ion can be replaced by other nucleophiles such as amines and thiols .

Biological Applications

- Antimicrobial Activity : Research indicates that phosphonium salts exhibit significant antimicrobial properties against various pathogens. The mechanism involves disruption of microbial membranes, leading to cell death .

- Anticancer Potential : The compound has been studied for its ability to target mitochondria selectively, which is crucial for inducing apoptosis in cancer cells by disrupting mitochondrial function and promoting reactive oxygen species (ROS) production .

- Mitochondrial Targeting : Its design allows for effective delivery of therapeutic agents directly to cancer cells, enhancing the efficacy of treatments .

Industrial Applications

- Catalyst in Chemical Processes : In industrial settings, phosphonium salts are utilized as catalysts in various chemical processes, enhancing reaction rates and selectivity .

- Specialty Chemicals Production : It plays a role in the production of specialty chemicals due to its unique reactivity profile .

Case Study 1: Mitochondrial Targeting in Cancer Therapy

A study explored the use of TPP+ conjugated compounds for targeted delivery in cancer therapy. The findings indicated that these compounds could significantly enhance the accumulation of therapeutic agents within mitochondria, leading to improved efficacy in reducing tumor growth in vitro and in vivo models .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of phosphonium salts. The results demonstrated that triphenyl(3-pyridinylmethyl)-phosphonium chloride exhibited effective bactericidal activity against both Gram-positive and Gram-negative bacteria. This highlighted its potential as a new class of antimicrobial agents capable of addressing antibiotic resistance issues .

Mécanisme D'action

The mechanism by which phosphonium, triphenyl(3-pyridinylmethyl)-, chloride exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The positively charged phosphorus atom can form strong bonds with nucleophilic centers in other molecules, facilitating reactions such as nucleophilic substitution. The compound’s structure allows it to participate in electron transfer processes, making it useful in redox reactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Phosphonium Salts

Structural Analogues with Aromatic Substitutents

Triphenyl(3-phenyl-2-propen-1-yl)-phosphonium chloride (Cinnamyltriphenylphosphonium chloride)

- Molecular Formula : C₂₇H₂₄ClP

- Molecular Weight : 414.91 g/mol

- Key Features : The cinnamyl group (3-phenyl-2-propen-1-yl) provides a conjugated π-system, making this compound highly reactive in Wittig olefination reactions.

- Applications : Used in synthesizing alkenes and styrene derivatives. The extended conjugation improves stability of the ylide intermediate .

Triphenyl(3,4,5-trimethoxybenzyl)phosphonium chloride

- Molecular Formula : C₂₈H₂₈ClO₃P

- Molecular Weight : 478.95 g/mol

- Key Features : The 3,4,5-trimethoxybenzyl group confers electron-donating methoxy groups, which influence regioselectivity in reactions. This substituent is common in bioactive molecules (e.g., anticancer agents) .

- Applications: Intermediate in synthesizing polyphenolic natural products and antitumor compounds .

Triphenyl(4-pyridinylmethyl)phosphonium chloride

Aliphatic Substitutent Analogues

Allyl triphenylphosphonium chloride

- Molecular Formula : C₂₁H₂₀ClP

- Molecular Weight : 338.81 g/mol

- Key Features : The allyl group is smaller and less sterically hindered, enabling faster reaction rates in Wittig reactions.

- Applications : Widely used in alkene synthesis and as a PTC in industrial settings due to low cost and high reactivity .

Benzyl triphenylphosphonium chloride

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Key Applications |

|---|---|---|---|---|

| Triphenyl(3-pyridinylmethyl)- | C₂₃H₂₀ClNP | ~376.43 | 3-pyridinylmethyl | Wittig reactions, specialized synthesis |

| Cinnamyltriphenylphosphonium | C₂₇H₂₄ClP | 414.91 | Cinnamyl | Styrene derivatives, conjugated alkenes |

| 3,4,5-Trimethoxybenzyl derivative | C₂₈H₂₈ClO₃P | 478.95 | Trimethoxybenzyl | Anticancer agents, natural product synth |

| 4-Pyridinylmethyl analogue | C₂₃H₂₀ClNP | ~376.43 | 4-pyridinylmethyl | Similar to 3-pyridinylmethyl variant |

| Allyl derivative | C₂₁H₂₀ClP | 338.81 | Allyl | High-speed Wittig reactions |

| Benzyl derivative | C₂₅H₂₂ClP | 388.87 | Benzyl | Industrial PTC, pharmaceuticals |

Industrial and Research Relevance

- Phase Transfer Catalysis : Benzyl and allyl derivatives dominate industrial applications due to cost-effectiveness, while the 3-pyridinylmethyl variant is niche, used in academic research for fine chemical synthesis .

- Biological Activity : The trimethoxybenzyl compound’s structural similarity to bioactive molecules (e.g., resveratrol derivatives) makes it valuable in medicinal chemistry .

Activité Biologique

Phosphonium, triphenyl(3-pyridinylmethyl)-, chloride (commonly referred to as triphenyl(3-pyridinylmethyl)phosphonium chloride) is a compound that has garnered significant interest in medicinal chemistry and microbiology due to its unique biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

Triphenyl(3-pyridinylmethyl)phosphonium chloride is characterized by its triphenyl phosphonium group attached to a 3-pyridinylmethyl moiety. The positive charge on the phosphonium group allows it to interact favorably with biological membranes, particularly mitochondria, which are crucial for cellular energy production. This property positions the compound as a potential tool for studying mitochondrial dysfunctions associated with various diseases.

The biological activity of triphenyl(3-pyridinylmethyl)phosphonium chloride can be attributed to several mechanisms:

- Mitochondrial Targeting : The compound accumulates in mitochondria due to its positive charge, allowing it to influence mitochondrial function and potentially induce apoptosis in cancer cells .

- Membrane Interaction : Studies indicate that phosphonium compounds can insert into lipid bilayers, affecting membrane integrity and fluidity. This interaction is particularly relevant for antimicrobial activity, as it can lead to increased membrane permeability and cell death in susceptible organisms .

- Enzyme Modulation : The phosphonium group can form strong interactions with negatively charged sites on proteins, leading to the inhibition or modulation of enzyme activity. This characteristic is valuable in studying various biological systems.

Antimicrobial Activity

Research has demonstrated that triphenyl(3-pyridinylmethyl)phosphonium chloride exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A notable study reported excellent antibacterial effects against multidrug-resistant (MDR) pathogens, highlighting the compound's potential as a new antibacterial agent. The minimum inhibitory concentrations (MICs) observed ranged from 0.250 µg/mL to 32 µg/mL for various strains tested .

Cancer Research

The compound's ability to target mitochondria has implications for cancer therapy. Analogous compounds have been shown to selectively induce cytotoxicity in cancer cells while sparing normal cells. For instance, triphenylphosphonium salts have been utilized in developing mitochondria-targeted therapies that exploit the hyperpolarized mitochondrial membrane potential found in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial effects of a series of phosphonium salts, including triphenyl(3-pyridinylmethyl)phosphonium chloride, against clinical isolates of both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could effectively inhibit the growth of MDR strains, suggesting their potential role in combating antibiotic resistance .

- Cancer Cell Selectivity : Another investigation focused on synthesizing fluorinated analogs of triphenylphosphonium compounds that demonstrated enhanced selectivity for mammalian cancer cells. These studies employed techniques like fluorine-19 nuclear magnetic resonance (19F-NMR) to quantify the uptake of these compounds in cells and tissues, revealing promising results for targeted cancer therapies .

Comparative Analysis

The following table summarizes the biological activities of various phosphonium compounds related to triphenyl(3-pyridinylmethyl)-, chloride:

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| Triphenyl(3-pyridinylmethyl)-phosphonium chloride | C21H20ClN | Mitochondrial targeting; antimicrobial properties | Effective against MDR bacteria |

| Triphenyl(2-pyridinylmethyl)-phosphonium chloride | C21H20ClN | Similar structure; different pyridine positioning | Varies in biological activity |

| Benzyltriphenylphosphonium chloride | C19H20ClP | Lacks pyridine ring; primarily used in organic synthesis | Limited antimicrobial effects |

Q & A

Q. Basic

- NMR Spectroscopy :

- ¹H NMR : Peaks for pyridinyl protons (δ 8.5–7.5 ppm) and phenyl groups (δ 7.4–7.2 ppm).

- ³¹P NMR : A singlet near δ 20–25 ppm confirms phosphonium formation.

- 13C NMR : Assignments for quaternary carbons (pyridine C3, phosphorus-bound CH₂).

- X-ray Crystallography : Resolves spatial arrangement (e.g., torsion angles between pyridine and phenyl groups).

- Elemental Analysis : Validates C, H, N, and Cl content.

What safety precautions are necessary when handling this compound?

Q. Basic

- PPE : Gloves, goggles, and lab coats to avoid skin/eye irritation (common in phosphonium salts).

- Ventilation : Use a fume hood; the compound may release HCl upon decomposition.

- Storage : Airtight containers with desiccants (hygroscopic nature noted in similar salts).

How can computational chemistry aid in understanding the reactivity of this compound in Wittig reactions?

Q. Advanced

- DFT Calculations : Model the ylide formation energy and transition states. The 3-pyridinyl group’s electron-withdrawing effect lowers ylide stability compared to alkyl substituents.

- Charge Distribution Analysis : Predict regioselectivity in alkene formation. Studies on analogous compounds (e.g., 3,4,5-trimethoxy derivatives) show substituent orientation impacts reactivity.

What analytical techniques assess purity and stability under varying storage conditions?

Q. Advanced

- HPLC/TLC : Monitor degradation products (e.g., hydrolysis to triphenylphosphine oxide).

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C expected).

- Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity; store at <40% humidity to prevent clumping.

How does the 3-pyridinylmethyl group influence electronic properties compared to other substituents?

Q. Advanced

- Electron-Withdrawing Effect : Pyridine’s nitrogen reduces electron density at phosphorus, slowing ylide formation but increasing electrophilicity.

- Coordination Potential : The pyridinyl nitrogen may act as a weak ligand, affecting catalytic applications. Contrast with benzyl or allyl substituents, which lack such interactions.

How to resolve contradictions in reported toxicity data for phosphonium salts?

Q. Advanced

- Standardized Bioassays : Use probit analysis (e.g., LC50 determination in Guppy fish with R² >90%) to minimize variability.

- Control Experiments : Validate test conditions (pH, temperature) and compound purity. Discrepancies often arise from impurities or differing organism sensitivities.

What challenges arise in scaling up synthesis for research applications?

Q. Advanced

- Exothermic Reactions : Quaternization may require slow reagent addition and temperature control.

- Solvent Selection : Replace toluene with safer solvents (e.g., cyclopentyl methyl ether) for large-scale reactions.

- Purification : Column chromatography is impractical; optimize recrystallization solvents (e.g., ethanol/water mixtures).

How is this compound applied in Wittig reactions, and what are common pitfalls?

Q. Advanced

- Ylide Generation : Deprotonate with strong bases (e.g., NaH or KOtBu) in THF. The 3-pyridinyl group may necessitate longer reaction times due to reduced ylide stability.

- Pitfalls :

What spectroscopic methods differentiate this compound from structurally similar phosphonium salts?

Q. Advanced

- IR Spectroscopy : C–N stretch (~1600 cm⁻¹) distinguishes pyridinyl groups from aryl/alkyl substituents.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M-Cl]⁺) and fragmentation patterns.

- XPS : Phosphorus binding energy shifts reflect electronic effects of the pyridinyl substituent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.